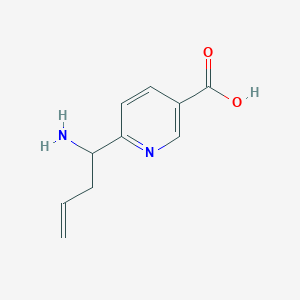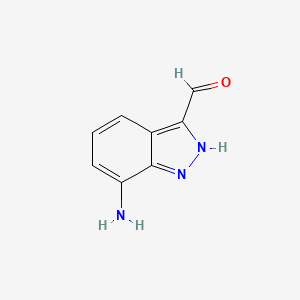
7-Amino-1H-indazole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Amino-1H-indazole-3-carbaldehyde is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly used as building blocks in medicinal chemistry. The presence of both an amino group and an aldehyde group in this compound makes it a versatile intermediate for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-1H-indazole-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzonitrile with hydrazine, followed by formylation to introduce the aldehyde group. Another approach involves the nitrosation of indoles, which provides a direct route to indazole derivatives .
Industrial Production Methods: Industrial production of this compound often employs transition metal-catalyzed reactions due to their efficiency and high yields. For example, Cu(OAc)2-catalyzed reactions in the presence of oxygen as the terminal oxidant have been reported to produce indazole derivatives in good to excellent yields .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Amino-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: 7-Amino-1H-indazole-3-carboxylic acid.
Reduction: 7-Amino-1H-indazole-3-methanol.
Substitution: Various substituted indazole derivatives depending on the reagents used
Applications De Recherche Scientifique
7-Amino-1H-indazole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex heterocyclic compounds.
Medicine: The compound is used in the development of kinase inhibitors and other therapeutic agents.
Industry: It is employed in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-Amino-1H-indazole-3-carbaldehyde is primarily related to its ability to interact with various molecular targets. For instance, indazole derivatives are known to inhibit specific enzymes such as kinases, which play a crucial role in cell signaling pathways. The compound’s structure allows it to bind to the active sites of these enzymes, thereby modulating their activity and exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
- 1H-Indazole-3-carbaldehyde
- 2H-Indazole-3-carbaldehyde
- 7-Nitro-1H-indazole-3-carbaldehyde
Comparison: 7-Amino-1H-indazole-3-carbaldehyde is unique due to the presence of both an amino group and an aldehyde group, which provides it with distinct reactivity and versatility in chemical synthesis. Compared to other indazole derivatives, it offers a broader range of functionalization possibilities, making it a valuable intermediate in medicinal chemistry and other fields .
Propriétés
Formule moléculaire |
C8H7N3O |
|---|---|
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
7-amino-2H-indazole-3-carbaldehyde |
InChI |
InChI=1S/C8H7N3O/c9-6-3-1-2-5-7(4-12)10-11-8(5)6/h1-4H,9H2,(H,10,11) |
Clé InChI |
KJQJEJGJSBJYSX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(NN=C2C(=C1)N)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


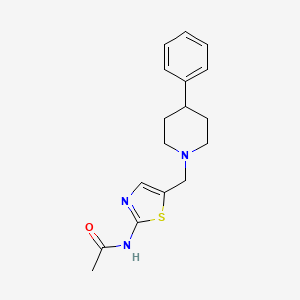
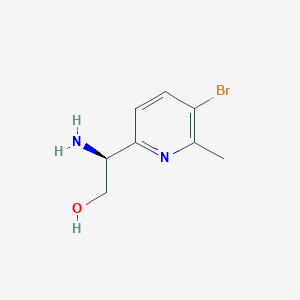
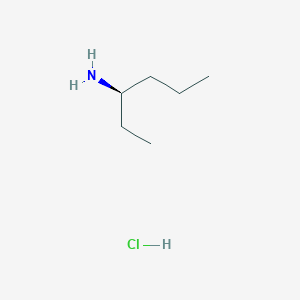
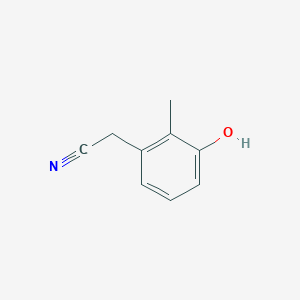

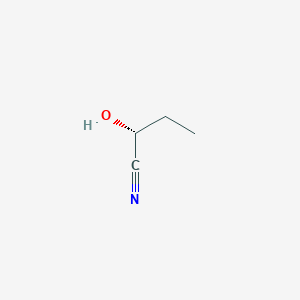
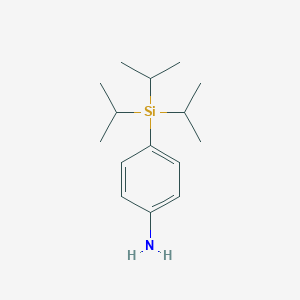
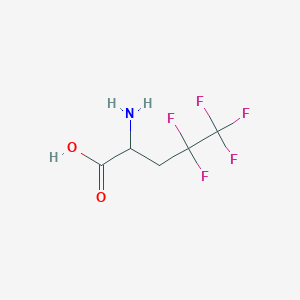



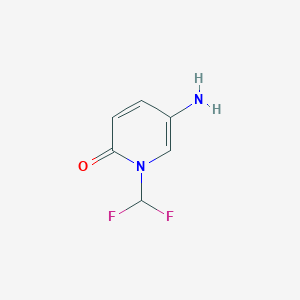
![2-[4-(Tert-butyldimethylsilyloxy)pyrazol-1-yl]acetic acid](/img/structure/B12964729.png)
